1-(1H-indol-3-yl)-2-methylpropan-2-amine
Overview
Description
1-(1H-indol-3-yl)-2-methylpropan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, is structurally characterized by an indole ring attached to a 2-methylpropan-2-amine group. Indole derivatives are known for their roles in medicinal chemistry, including their use in the development of pharmaceuticals and their presence in natural alkaloids .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(1H-indol-3-yl)-2-methylpropan-2-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions with various enzymes, proteins, and other biomolecules contribute to its role in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones or aldehydes. The reaction typically requires acidic conditions and elevated temperatures .
In an industrial setting, the production of indole derivatives often involves the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts, such as palladium or copper, can facilitate the formation of indole rings through cyclization reactions . Additionally, modern techniques such as microwave-assisted synthesis and flow chemistry have been employed to enhance the production of indole derivatives .
Chemical Reactions Analysis
1-(1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-indol-3-yl)-2-methylpropan-2-amine has several scientific research applications:
Biology: Indole derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring, used to treat pain and inflammation.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREHPEFXXFJIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184481 | |
Record name | Indole, 3-(2-amino-2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304-53-0 | |
Record name | α,α-Dimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole, 3-(2-amino-2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 3-(2-amino-2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-indol-3-yl)-2-methylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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